1-Methyl-1,9-diazaspiro[5.5]undecane is a heterocyclic compound characterized by its unique spiro-fused ring system. This compound belongs to the diazaspiro family, which is notable for its diverse biological activities and potential applications in medicinal chemistry. The compound's structure allows for various interactions with biological targets, making it a subject of interest in scientific research.
1-Methyl-1,9-diazaspiro[5.5]undecane is classified under the category of diazaspiro compounds, which are known for their complex ring structures and potential therapeutic uses. The compound's chemical identifier is 1158750-04-9 . Its classification as a heterocyclic compound signifies that it contains rings made up of at least one atom that is not carbon, which in this case includes nitrogen atoms.
The synthesis of 1-Methyl-1,9-diazaspiro[5.5]undecane typically involves the fusion of two piperidine rings through a process known as spiro-fusion. One common method for synthesizing this compound is the Prins cyclization reaction, which allows for the construction of the spiro scaffold in a single step .
The synthesis generally requires high-purity reagents and controlled reaction conditions to ensure the desired product formation. The process may involve several steps, including:
The molecular structure of 1-Methyl-1,9-diazaspiro[5.5]undecane consists of a spiro-fused system where two nitrogen atoms are integrated into the ring structure. The specific arrangement of atoms contributes to its unique properties and potential biological activities.
1-Methyl-1,9-diazaspiro[5.5]undecane undergoes several chemical reactions that can modify its structure and properties:
These reactions can lead to various derivatives with modified properties and activities.
The mechanism of action for 1-Methyl-1,9-diazaspiro[5.5]undecane involves its interaction with specific biological targets:
Research indicates that 1-Methyl-1,9-diazaspiro[5.5]undecane can affect various biochemical pathways depending on its specific targets and cellular context.
The physical and chemical properties of 1-Methyl-1,9-diazaspiro[5.5]undecane contribute to its functionality and applications:
The applications of 1-Methyl-1,9-diazaspiro[5.5]undecane span various scientific fields:
1-Methyl-1,9-diazaspiro[5.5]undecane represents a privileged scaffold in medicinal chemistry due to its conformational rigidity, spirocyclic topology, and presence of basic nitrogen atoms suitable for salt formation. Its unique three-dimensional structure enables selective interactions with diverse biological targets, ranging from central nervous system receptors to metabolic enzymes and antimicrobial targets. The following sections provide a comprehensive analysis of its experimentally validated pharmacological activities and therapeutic potential.
The spirocyclic architecture of 1-methyl-1,9-diazaspiro[5.5]undecane facilitates blood-brain barrier penetration and selective engagement with neuropharmacological targets. This scaffold demonstrates remarkable versatility in modulating neurotransmitter systems implicated in psychotic, movement, and seizure disorders.
Derivatives featuring the 1,9-diazaspiro[5.5]undecane core exhibit exceptional dopamine D3 receptor (D3R) selectivity, a property critical for treating substance use disorders and Parkinson's disease without inducing extrapyramidal side effects. Structural optimization has yielded compounds with sub-nanomolar D3R affinity (Ki = 3.2 nM) and unprecedented selectivity over D2 receptors (D2R/D3R ratio = 934). The molecular basis for this selectivity involves:
Table 1: Dopamine Receptor Binding Profiles of Selected Derivatives
Compound | D3R Ki (nM) | D2R Ki (nM) | D2R/D3R Selectivity Ratio | Structural Features |
---|---|---|---|---|
1 | 12.0 ± 2.8 | 10,895 ± 2,069 | 905 | Phenyl substitution |
30 | 21.0 | 19,614 | 934 | Optimized aryl group |
32 | 3.2 | 192 | 60 | High-affinity fragment |
1,4-Diazaspiro[5.5]undecane-3,5-diones demonstrate potent anticonvulsant activity mediated through GABAergic enhancement. Compound 6g exhibits remarkable potency in the scPTZ seizure model (ED50 = 0.0043 mmol/kg), surpassing ethosuximide by 214-fold. Key mechanistic insights include:
Spirocyclic diazundecane derivatives demonstrate bifunctional activity against key pain targets:
The diazaspiro[5.5]undecane scaffold effectively targets key enzymes in lipid and glucose homeostasis, offering multi-faceted approaches to obesity and metabolic syndrome.
Pyrazole-fused 1,9-diazaspiro[5.5]undecan-2-ones represent a breakthrough in ACC inhibition:
Table 2: ACC Inhibition and Pharmacokinetic Parameters of Lead Compounds
Compound | ACC1 IC50 (nM) | ACC2 IC50 (nM) | HLM Clearance (μL/min/mg) | Papp (10-6 cm/s) | LipE |
---|---|---|---|---|---|
1b | 3.4 | 1.0 | 12.3 | 8.5 | 5.2 |
1c | 9.7 | 2.8 | 15.6 | 5.1 | 4.8 |
1j | 7.2 | 3.1 | 8.9 | 14.3 | 5.6 |
Diazaspiro[5.5]undecanes effectively inhibit 11β-HSD1, the enzyme responsible for glucocorticoid reactivation in adipose tissue:
The scaffold's ability to target viral and bacterial enzymes positions it as a versatile platform for anti-infective development.
Benzyl 1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate derivatives disrupt viral RNA capping:
1.3.2. Mycobacterium tuberculosis Growth Suppression Mechanisms
1-Methyl-1,8-diazaspiro[5.5]undecane (structurally analogous to 1,9-derivatives) exhibits potent antitubercular activity:
Spirocyclic diaza scaffolds serve as versatile platforms for developing targeted cancer therapies.
Heteroaryl-substituted diazaspirocycles demonstrate broad-spectrum kinase inhibition:
Diazaspiro[5.5]undecane derivatives disrupt the m6A RNA methylation machinery:
Table 3: Summary of Key Derivatives and Their Therapeutic Applications
Compound Class | Biological Target | Therapeutic Area | Optimal Substituents | Potency (IC50/Ki/ED50) | Source |
---|---|---|---|---|---|
Pyrazole-fused undecan-2-ones | ACC1/ACC2 | Obesity | Isoquinoline at C9 | 3.4 nM (ACC1), 1.0 nM (ACC2) | [1] |
3,9-Diazaspiro[5.5]undecanes | D3 dopamine receptor | Psychotic disorders | 3-((4-Methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)propyl | 3.2 nM (Ki) | [2] |
1,4-Diazaspiro[5.5]undecane-3,5-diones | GABAA receptors | Epilepsy | Aryl at C1, alkyl at C4 | 0.0043 mmol/kg (scPTZ ED50) | [6] |
Benzyl carboxylate derivatives | NS5 methyltransferase | Dengue virus | Benzyl 1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate | >90% inhibition at 10 µM | |
Unsubstituted diazaspiro[5.5]undecane | METTL3 | Cancer | None (parent scaffold) | 0.28 µM (METTL3 IC50) | [4] |
Compound Index
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7